molecular formula C16H14N4OS B2584123 N-([2,4'-bipyridin]-4-ylmethyl)-4-methylthiazole-5-carboxamide CAS No. 2034434-09-6

N-([2,4'-bipyridin]-4-ylmethyl)-4-methylthiazole-5-carboxamide

Cat. No.: B2584123
CAS No.: 2034434-09-6
M. Wt: 310.38
InChI Key: NLIXCFPQOHFQCB-UHFFFAOYSA-N
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Description

N-([2,4'-Bipyridin]-4-ylmethyl)-4-methylthiazole-5-carboxamide is a chemical compound offered for research purposes . This substance is part of a class of compounds featuring a thiazole carboxamide core, which is a structure of significant interest in medicinal chemistry. The 4-methylthiazole moiety is recognized as a common and valuable isostere in drug discovery, used to optimize the properties of potential therapeutic molecules . Thiazole carboxamide derivatives have been investigated for a range of biological activities in scientific literature. For instance, related compounds have been studied as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5), a target for disorders of the central nervous system . Other thiazole-carboxamide derivatives have been explored for their anti-angiogenic properties, showing potential in inhibiting tumor growth in preclinical models , or for improving insulin sensitivity and countering hyperlipidaemia in diabetic models . As a synthetic intermediate, this compound can be utilized by researchers in the design and synthesis of novel molecules for pharmaceutical development and biological screening. The integration of both bipyridinyl and thiazole components makes it a versatile building block for constructing compound libraries. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, or for application to humans or animals.

Properties

IUPAC Name

4-methyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c1-11-15(22-10-20-11)16(21)19-9-12-2-7-18-14(8-12)13-3-5-17-6-4-13/h2-8,10H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIXCFPQOHFQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-4-methylthiazole-5-carboxamide typically involves a multi-step process. One common method includes the coupling of 4-methylthiazole-5-carboxylic acid with a bipyridine derivative. The reaction conditions often require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-4-ylmethyl)-4-methylthiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized to form N-oxides.

    Reduction: The compound can be reduced under specific conditions to yield reduced bipyridine derivatives.

    Substitution: The thiazole ring can participate in substitution reactions, where functional groups are introduced or replaced.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions may include the use of halogenating agents or nucleophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

N-([2,4'-bipyridin]-4-ylmethyl)-4-methylthiazole-5-carboxamide is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article delves into the diverse applications of this compound, focusing on its roles in medicinal chemistry, material science, and catalysis.

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of thiazole and bipyridine exhibit significant cytotoxicity against various cancer cell lines. For instance, research indicates that thiazole derivatives can induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways .

Coordination Chemistry

This compound acts as a bidentate ligand, forming stable complexes with transition metals. These complexes are valuable in catalysis and material science. The ability of the compound to coordinate with metals such as palladium and platinum enhances its utility in cross-coupling reactions and other catalytic processes .

Material Science

The compound's unique structural features enable its incorporation into polymer matrices, leading to materials with enhanced thermal and mechanical properties. Research has demonstrated that incorporating thiazole-based compounds into polymer networks can improve their conductivity and stability under various environmental conditions .

Photovoltaic Applications

Recent studies have explored the use of this compound in organic photovoltaic devices. The compound's ability to act as an electron donor or acceptor can facilitate charge transfer processes, improving the efficiency of solar cells .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of thiazole derivatives on human breast cancer cells. The results indicated that the compound induced significant cell death at micromolar concentrations, suggesting its potential as a lead compound for further drug development .

Case Study 2: Catalytic Applications

In another study focused on catalysis, researchers synthesized palladium complexes using this compound as a ligand. The resulting complexes demonstrated high activity in Suzuki-Miyaura coupling reactions, highlighting their practical applications in organic synthesis .

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-4-methylthiazole-5-carboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The bipyridine moiety can coordinate with metal ions, influencing redox processes and electron transfer pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Carboxamide Derivatives with Aryl Substituents

  • Compound 1 (): (E)-2-(3-(4-(1-(2-Carbamoylhydrazono)-ethyl)-phenyl)-ureido)-N-(2,4-dichlorobenzyl)-4-methylthiazole-5-carboxamide Structural Differences: Incorporates a dichlorobenzyl group and a ureido-linked carbamoylhydrazono-ethyl-phenyl chain. The hydrazone moiety may confer pH-sensitive reactivity, influencing stability in biological systems . Synthesis: Requires multi-step condensation and cyclization under acidic conditions, yielding ~65–75% purity after recrystallization .
  • Compound 2 (): 4-((5-Cyano-4-(4-methyl-2-(methylamino)thiazol-5-yl)-pyrimidin-2-yl)amino)benzenesulfonamide Structural Differences: Replaces the bipyridinylmethyl group with a sulfonamide-substituted benzene ring and a cyano-pyrimidine system. The cyano group may stabilize tautomeric forms, affecting binding kinetics . Biological Data: Exhibits 98% purity via RP-HPLC and moderate inhibitory activity against kinases (IC₅₀ ~50 nM) .

Bipyridinyl-Containing Analogues

  • Compound 3 (): N-([1,1′-Biphenyl]-4-yl)-6-(([1,1′-biphenyl]-4-ylmethyl)amino)-3-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Structural Differences: Replaces the thiazole core with a dihydroxypyrimidine scaffold, retaining the biphenylamino substituent. However, reduced metabolic stability is observed due to esterase-sensitive motifs . Biological Data: Demonstrates sub-micromolar inhibition of HIV-1 RNase H (IC₅₀ = 0.8 µM) but lower selectivity compared to thiazole derivatives .

Metabolic Stability Comparisons

  • Compound 4 (): 4(5)-(3,3-Dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC) Structural Differences: Substitutes the thiazole ring with an imidazole-triazeno system. Metabolic Profile: Undergoes rapid N-demethylation by hepatic microsomes (20.5 µmol formaldehyde/mg protein/30 min in rats), generating formaldehyde and 4-aminoimidazole-5-carboxamide as major metabolites. This pathway is accelerated by enzyme inducers (e.g., phenobarbital) . Contrast: Unlike DIC, N-([2,4'-bipyridin]-4-ylmethyl)-4-methylthiazole-5-carboxamide lacks triazeno groups, suggesting reduced metabolic liability but unconfirmed stability in vivo.

Biological Activity

N-([2,4'-bipyridin]-4-ylmethyl)-4-methylthiazole-5-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C14H14N4OS
  • Molecular Weight : 286.35 g/mol

The structure features a thiazole ring, a bipyridine moiety, and an amide functional group, which are believed to contribute to its biological properties.

Research indicates that this compound interacts with various biological targets:

  • P-glycoprotein (P-gp) Modulation : The compound has shown potential as a P-gp modulator, influencing drug transport across cell membranes. Studies have demonstrated that it can stimulate ATPase activity in P-gp, suggesting a role in enhancing the bioavailability of co-administered drugs .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of thiazole compounds exhibit antimicrobial properties. This compound may share similar activities against various pathogens .
  • Anticancer Properties : The compound has been evaluated for its anticancer effects in vitro. It has shown the ability to reduce tumor volume and weight in murine models without significant side effects .

Biological Activity Data Table

Activity Type Effect Observed Reference
P-glycoprotein ModulationIncreased ATPase activity
Antimicrobial ActivityEffective against specific bacterial strains
Anticancer ActivityReduced tumor volume in vivo

Case Studies

  • P-glycoprotein Interaction Study :
    • A study investigated the interaction of this compound with P-glycoprotein using ATPase assays. The compound demonstrated significant stimulation of ATP hydrolysis, indicating its potential to enhance drug absorption by inhibiting efflux mechanisms .
  • Anticancer Efficacy :
    • In a murine model of cancer, treatment with the compound resulted in a notable decrease in tumor weight compared to controls. Histological analysis revealed no significant toxicity to surrounding tissues, suggesting a favorable safety profile .
  • Antimicrobial Activity Assessment :
    • A series of tests were conducted to evaluate the antimicrobial efficacy of thiazole derivatives against various pathogens. The results indicated that modifications to the thiazole structure could enhance activity against resistant strains .

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